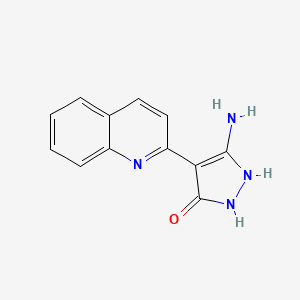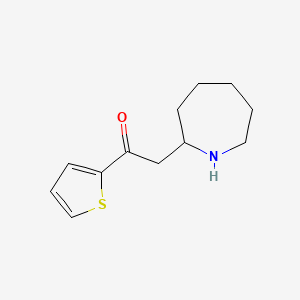
Tert-butyl 2-(1-methyl-1H-pyrazol-4-YL)ethylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-(1-methyl-1H-pyrazol-4-YL)ethylcarbamate is a chemical compound that has garnered attention in various fields of scientific research It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(1-methyl-1H-pyrazol-4-YL)ethylcarbamate typically involves multiple steps starting from 1-methyl-1H-pyrazol-5-amine. The process includes nitrosation, reduction, esterification, amino group protection, and condensation steps. One reported method achieves an overall yield of 59.5% .
Nitrosation and Reduction: The initial step involves the nitrosation of 1-methyl-1H-pyrazol-5-amine, followed by reduction to obtain the corresponding amine.
Esterification: The amine is then esterified to form the desired ester intermediate.
Amino Group Protection: The amino group is protected using tert-butoxycarbonyl (Boc) protection.
Condensation: Finally, the protected intermediate undergoes condensation to form this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(1-methyl-1H-pyrazol-4-YL)ethylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives.
Scientific Research Applications
Tert-butyl 2-(1-methyl-1H-pyrazol-4-YL)ethylcarbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-butyl 2-(1-methyl-1H-pyrazol-4-YL)ethylcarbamate involves its interaction with specific molecular targets and pathways. The compound can inhibit or activate certain enzymes, receptors, or proteins, leading to its observed biological effects. For instance, in medicinal chemistry, it may act as an enzyme inhibitor, disrupting the normal function of target enzymes and thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: This compound is similar in structure and is used in similar applications.
tert-Butyl 4-[(E)-But-1-en-3-yl]pyrazole: Another related compound with applications in organic synthesis.
Uniqueness
Tert-butyl 2-(1-methyl-1H-pyrazol-4-YL)ethylcarbamate is unique due to its specific structure, which allows it to serve as a versatile intermediate in the synthesis of various complex molecules. Its ability to undergo multiple types of chemical reactions and its applications in diverse fields make it a valuable compound in scientific research.
Properties
CAS No. |
1188264-99-4 |
|---|---|
Molecular Formula |
C11H19N3O2 |
Molecular Weight |
225.29 g/mol |
IUPAC Name |
tert-butyl N-[2-(1-methylpyrazol-4-yl)ethyl]carbamate |
InChI |
InChI=1S/C11H19N3O2/c1-11(2,3)16-10(15)12-6-5-9-7-13-14(4)8-9/h7-8H,5-6H2,1-4H3,(H,12,15) |
InChI Key |
VNJZIYNKZHFKGE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=CN(N=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6-Chloro-1-isobutyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11881871.png)

![3-Hydroxy-2-methylbenzo[b][1,8]naphthyridin-5(10H)-one](/img/structure/B11881890.png)



![[4,4'-Biazepane]-7,7'-dione](/img/structure/B11881907.png)




